2-{2-[4-(Acetyloxy)-3-ethoxy-2-nitrophenyl]vinyl}-8-quinolinyl acetate
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Overview
Description
Acetic acid [4-[2-(8-acetyloxy-2-quinolinyl)ethenyl]-2-ethoxy-3-nitrophenyl] ester is a C-nitro compound and an aromatic ether.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Quinolinecarboxylic Acid Derivatives : Ethyl esters of 2-methyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids are synthesized, leading to compounds including 2-[2-(4-nitrophenyl)vinyl]-4-acetoxy-3-quinolinecarboxylic acids, relevant to the study compound (Kononov et al., 1988).
Thermal Reactions of Quinolinylmalonates : Diethyl and dimethyl 2-(3-nitro-2-oxo-4-quinolinyl)malonates demonstrate different thermal reactions, yielding compounds like ethyl 2-(3-nitro-2-oxo-4-quinolinyl)acetates (Täubl & Stadlbauer, 1997).
Synthesis and Reactivity of Styrylquinolines : Styrylquinoline derivatives, including compounds with structural similarities to the study compound, show varied reactivity and potential antileishmanial activity (Petro-Buelvas et al., 2021).
Protective Groups and Catalysis
Use of (2-Nitrophenyl)acetyl Group : The (2-nitrophenyl)acetyl group serves as a hydroxyl protecting group in various reactions, highlighting its stability and selective removability, a concept related to the study compound's structure (Daragics & Fügedi, 2010).
Enhanced Esterolytic Reactivity : Studies show the catalytic enhancement of reactions like the hydrolysis of 4-nitrophenyl acetate by polymer complexes, indicating a potential area for the application of similar structures (Shinkai & Kunitake, 1977).
Quantum Chemical Calculations
- Quantum Chemical Analysis of Quinoline Derivatives : Detailed quantum chemical calculations for 8-hydroxyquinoline derivatives, related in structure to the study compound, provide insights into their electronic spectra and molecular structures (Ning et al., 2013).
Properties
Molecular Formula |
C23H20N2O7 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[4-[(E)-2-(8-acetyloxyquinolin-2-yl)ethenyl]-2-ethoxy-3-nitrophenyl] acetate |
InChI |
InChI=1S/C23H20N2O7/c1-4-30-23-20(32-15(3)27)13-10-17(22(23)25(28)29)9-12-18-11-8-16-6-5-7-19(21(16)24-18)31-14(2)26/h5-13H,4H2,1-3H3/b12-9+ |
InChI Key |
KQMWGMYCERRTFP-FMIVXFBMSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])/C=C/C2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC(=O)C |
SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1[N+](=O)[O-])C=CC2=NC3=C(C=CC=C3OC(=O)C)C=C2)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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